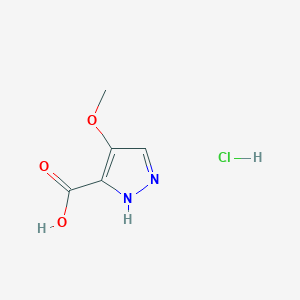

4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride

CAS No.: 2375273-71-3

Cat. No.: VC7205898

Molecular Formula: C5H7ClN2O3

Molecular Weight: 178.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375273-71-3 |

|---|---|

| Molecular Formula | C5H7ClN2O3 |

| Molecular Weight | 178.57 |

| IUPAC Name | 4-methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H6N2O3.ClH/c1-10-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H |

| Standard InChI Key | DROJVFFUSKMHSD-UHFFFAOYSA-N |

| SMILES | COC1=C(NN=C1)C(=O)O.Cl |

Introduction

Synthetic Methodologies

Route Design and Precursor Selection

The synthesis of 4-methoxy-1H-pyrazole-5-carboxylic acid hydrochloride may follow strategies analogous to those reported for related pyrazolecarboxylates. A plausible pathway involves:

-

Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For example, Huang et al. synthesized 1H-pyrazole-5-carboxylic acid derivatives via condensation of methylhydrazine with diethyl oxalate intermediates .

-

Methoxy introduction: Electrophilic substitution or nucleophilic displacement at the 4-position using methoxy-containing reagents. The patent CN105646355A demonstrates methoxy group incorporation via alkylation with iodomethane under basic conditions .

-

Carboxylic acid functionalization: Hydrolysis of ester intermediates, as seen in the conversion of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to its carboxylic acid form using NaOH .

-

Hydrochloride salt formation: Treatment with HCl gas or aqueous HCl to precipitate the salt.

Optimization Challenges

-

Regioselectivity: Controlling the position of methoxy substitution requires careful selection of protecting groups. The use of directing groups, as reported in angiotensin II antagonist syntheses , may improve regiocontrol.

-

Yield limitations: Multi-step syntheses of pyrazole derivatives often suffer from moderate yields (30–50%) due to side reactions during cyclization .

Physicochemical Properties

Spectral Characterization

While experimental data for the title compound are absent, inferences from analogs suggest:

-

¹H NMR: A singlet for the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and a broad peak for the carboxylic acid proton (δ ~12–13 ppm) .

-

IR spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy) .

Solubility and Stability

-

Solubility: High solubility in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) due to ionic dissociation. Limited solubility in nonpolar solvents .

-

Thermal stability: Decomposition expected above 200°C, consistent with pyrazolecarboxylic acid salts .

Table 1: Hypothesized Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume